molecular formula C15H12N6 B2864072 2-azido-N-benzylquinazolin-4-amine CAS No. 1955558-07-2

2-azido-N-benzylquinazolin-4-amine

Cat. No. B2864072
CAS RN: 1955558-07-2
M. Wt: 276.303
InChI Key: JOOXTGMVBWKYOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-azido-N-benzylquinazolin-4-amine” is a compound that likely belongs to the class of organic compounds known as quinazolines . Quinazolines are compounds containing a quinazoline moiety, which is a bicyclic heterocycle made up of two fused rings, a benzene ring and a pyrimidine ring. The “2-azido” refers to an azide group attached at the 2nd position of the quinazoline ring, and “N-benzyl” indicates a benzyl group attached to the nitrogen atom of the amine group .


Molecular Structure Analysis

The molecular structure of “2-azido-N-benzylquinazolin-4-amine” would be characterized by the presence of the quinazoline ring, with an azide group at the 2nd position and a benzyl group attached to the nitrogen atom of the amine group .


Chemical Reactions Analysis

The chemical reactions involving “2-azido-N-benzylquinazolin-4-amine” would depend on the specific conditions and reagents used . The azide group could potentially undergo reactions such as reduction to an amine or participation in click reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-azido-N-benzylquinazolin-4-amine” would be influenced by its molecular structure . For example, the presence of the azide and benzyl groups could influence properties such as solubility, stability, and reactivity .

Scientific Research Applications

Rhodium-Catalyzed CH Amination

2-azido-N-benzylquinazolin-4-amine is a compound that has been explored in scientific research, particularly in the context of Rhodium(III)-catalyzed CH amination. This process involves the amination of 2-arylquinazolin-4(3H)-one with N-benzoate alkylamines, offering high efficiency and good functional group tolerance. The reactions yield exclusively 2,6-bis-aminated products under mild conditions, highlighting the compound's potential in creating complex molecular structures (Zhang et al., 2018).

Synthesis of 2-Phenylquinazolin-4-amines

The compound also plays a role in the synthesis of 2-phenylquinazolin-4-amines, a structure often found in drugs and bioactive molecules. An efficient Fe/Cu relay-catalyzed domino protocol has been developed for this synthesis, involving a series of complex reactions, demonstrating the compound's utility in pharmaceutical and medicinal chemistry (Jia et al., 2015).

N-tert-Butoxycarbonyl (Boc) Amination

In another application, 2-azido-N-benzylquinazolin-4-amine is utilized in N-tert-Butoxycarbonyl (Boc) amination for the directed introduction of N-Boc protected amino groups into various molecular structures. This process is crucial for the synthesis of complex molecules, including indoloquinoline alkaloids such as quindoline and cryptolepine. It demonstrates the compound's significance in synthetic chemistry and drug synthesis (Wippich et al., 2016).

Synthesis of Tetrazolyl-Substituted Quinazolines

Additionally, 2-azido-N-benzylquinazolin-4-amine is involved in the synthesis of tetrazolyl-substituted quinazolines, which have shown potential in inhibiting cancer cells. This synthesis is conducted via a one-pot sequential Ugi-Azide/Palladium-Catalyzed Azide-Isocyanide Cross-Coupling/Cyclization Reaction, indicating the compound's role in developing new therapeutic agents (Xiong et al., 2022).

Mechanism of Action

The mechanism of action of “2-azido-N-benzylquinazolin-4-amine” would depend on its intended use . If it’s intended for use as a pharmaceutical, for example, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with “2-azido-N-benzylquinazolin-4-amine” would depend on factors such as its reactivity, toxicity, and handling procedures . As with all chemicals, appropriate safety measures should be taken when handling this compound .

Future Directions

The future directions for the study and use of “2-azido-N-benzylquinazolin-4-amine” would depend on its potential applications . For example, if it shows promise as a pharmaceutical, further studies could focus on optimizing its synthesis, improving its efficacy, and assessing its safety .

properties

IUPAC Name

2-azido-N-benzylquinazolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N6/c16-21-20-15-18-13-9-5-4-8-12(13)14(19-15)17-10-11-6-2-1-3-7-11/h1-9H,10H2,(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOOXTGMVBWKYOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC(=NC3=CC=CC=C32)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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